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Compound Focus: 3-(Aminomethyl)phenol

CAS No.: 73804-31-6

Cat. No.: S8010270

Chemical Context and Therapeutic Applications

3-(Aminomethyl)phenol derivatives represent a privileged structural motif in medicinal chemistry,
characterized by a phenolic ring system with an aminomethyl group (-CH2NH2) at the meta position. This
unique arrangement allows for versatile molecular interactions with biological targets, serving as key
intermediates in the synthesis of compounds with demonstrated antimicrobial properties and potential
neuroprotective effects [1] [2]. The structural flexibility of this core scaffold enables extensive
derivatization, permitting medicinal chemists to fine-tune physicochemical properties and optimize

therapeutic efficacy against various pathological conditions.

Table 1: Key 3-(Aminomethyl)phenol Derivatives and Their Therapeutic Applications

Therapeutic

Derivative Structure = Synthetic Method Reported Bioactivity

Relevance
Azomethine Condensation of Antimicrobial activity at Broad-spectrum anti-
derivatives (e.g., aldehydes with 100 pg/mL infective agents [1]
Compound 4a) aminomethyl precursors
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4f)

Rivastigmine-hybrid
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meta-Aminophenol
SEA0400

Synthetic Method

Petasis borono-Mannich
reaction

Molecular hybridization

Cu-catalyzed [1,3]-
rearrangement

Reported Bioactivity

Activity against B.
subtilis, M. luteus, S.
typhi, C. albicans

AChE/BChE inhibition,
antioxidant, anti-A
aggregation

Na+/Ca2* exchanger
inhibition

Therapeutic
Relevance

Targeting resistant
microbial strains [1] [2]

Multifunctional
Alzheimer's therapy

[3]

Potential
neuroprotective agent

[4]

The structural diversity achievable through various synthetic approaches enables researchers to explore

extensive structure-activity relationships (SAR). Recent advances have demonstrated that incorporation of 3-

(aminomethyl)phenol derivatives into multifunctional hybrid molecules can yield compounds with

enhanced therapeutic profiles, particularly in the context of neurodegenerative disorders where multiple

pathological pathways require simultaneous intervention [3]. The following sections provide detailed

synthetic protocols and biological evaluation methodologies to facilitate further research and development of

these promising compounds.

Synthetic Protocols

Magnetic Nanoparticle-Catalyzed Petasis Borono-Mannich

Reaction

The Petasis borono-Mannich reaction represents a highly efficient one-pot, three-component coupling

methodology for the synthesis of aminomethylphenol derivatives. This approach benefits from mild reaction

conditions, excellent functional group tolerance, and the advantage of a reusable catalyst system [5].

2.1.1 Experimental Procedure
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e Reaction Setup: In a 25 mL round-bottom flask, combine salicylaldehyde derivative (1.0 mmol),

secondary amine (1.2 mmol), and phenylboronic acid (1.1 mmol) in 5 mL of ethanol.

e Catalyst Addition: Add magnetic Fe3O4 nanoparticles (15 mg, 15 wt% relative to substrates) to the

reaction mixture [5].

¢ Reaction Execution: Stir the reaction mixture at room temperature (25°C) for 45-60 minutes.

Monitor reaction completion by TLC (hexane:ethyl acetate, 7:3).

¢ Workup Procedure:

o Separate the catalyst using an external magnet

o Concentrate the filtrate under reduced pressure

o Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate
gradient)

o Catalyst Recovery: Wash the recovered FezO4 nanoparticles with ethanol (2 X 5 mL) and dry under
vacuum for reuse in subsequent reactions. The catalyst maintains consistent activity for at least four

reaction cycles without significant loss of performance [5].

2.1.2 Optimization Parameters

Catalyst Loading: 10-15 wt% Fe30Oa4 nanoparticles relative to substrates
Solvent Selection: Ethanol preferred for environmental compatibility and reaction efficiency

Reaction Time: Typically 45-90 minutes depending on substrate electronic properties
Yield Range: 75-92% for diverse salicylaldehyde, amine, and boronic acid combinations

Two-Step Process via Nitrophenol Intermediates

This classical approach provides an alternative route to aminomethylphenols through a reductive

aminomethylation sequence, particularly valuable for derivatives with specific substitution patterns [6].
2.2.1 Experimental Procedure

e Step 1 - Mannich-Type Aminomethylation:

o Charge a solution of 4-nitrophenol (10 mmol) in aqueous formaldehyde (37%, 12 mmol)
o Add secondary amine (12 mmol, e.g., dimethylamine) dropwise with stirring
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o Maintain reaction temperature at 25-30°C for 4-6 hours
o Isolate the intermediate tertiary aminomethylnitrophenol by filtration and recrystallization

e Step 2 - Catalytic Hydrogenation/Reduction:

o Dissolve the intermediate (5 mmol) in ethanol (15 mL) containing HCI (0.5-0.85 molar
equivalents relative to substrate)

o Add palladium-on-carbon catalyst (5% Pd, 50 mg)

o Conduct hydrogenation at ambient pressure and temperature for 6-8 hours

o Filter to remove catalyst and concentrate the filtrate

o Neutralize with aqueous sodium bicarbonate and extract with ethyl acetate

o Purify the product 4-amino-2-methylphenol by recrystallization [6]

2.2.2 Critical Parameters

¢ Acid Requirement: The acidic environment during hydrogenation is essential for simultaneous nitro
group reduction and debenzylation

e Catalyst Selection: Palladium-on-charcoal or palladium-on-barium sulfate provide optimal results

e Substrate Scope: Compatible with various nuclear-substituted nitrophenols having a free position
meta to the nitro group

Cu-Catalyzed [1,3]-Rearrangement—Oxa-Michael Addition
Cascade

This recently developed methodology enables efficient access to meta-aminophenol derivatives through a

cascade process, offering complementary regioselectivity to traditional approaches [4].

2.3.1 Experimental Procedure

e Reaction Setup: In a dried Schlenk tube under nitrogen atmosphere, combine N-alkoxy-2-
methylaniline (0.5 mmol), alcohol nucleophile (0.5 mmol), IPrCuBr (10 mol%), and AgSbFe (10
mol%) in 1,2-dichloroethane (2 mL).

e Reaction Execution: Stir the reaction mixture at 70°C for 12-16 hours monitored by TLC.

¢ Workup Procedure:

o Cool the reaction mixture to room temperature
o Filter through a short pad of Celite
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o Concentrate under reduced pressure
o Purify by flash column chromatography (silica gel, hexane:ethyl acetate) to afford the meta-
aminophenol derivative [4].

2.3.2 Optimization Notes

e Ligand Effect: IPr (N,N'-bis(2,6-diisopropylphenyl)-imidazol-2-ylidene) provides superior reactivity
compared to other NHC ligands

¢ Solvent Influence: 1,2-Dichloroethane (DCE) offers optimal results among solvents screened

¢ Protecting Group: Carbamate-type protecting groups on the nitrogen atom enhance product
selectivity

e Substrate Scope: Tolerates various substituents including halogens, alkyl groups, and aryl groups at
the para position

Antimicrobial Activity Evaluation Protocol

Standardized Agar Diffusion Method

The antimicrobial potential of synthesized 3-(aminomethyl)phenol derivatives is evaluated using a
standardized agar diffusion assay, providing quantitative data on compound efficacy against clinically

relevant microbial strains [1] [2] [7].

3.1.1 Experimental Procedure

¢ Microbial Strain Preparation:

o Obtain reference strains: Gram-positive bacteria (Bacillus subtilis, Micrococcus luteus),
Gram-negative bacteria (Salmonella typhi, E. coli), and fungal strain (Candida albicans)

o Culture bacteria in Mueller-Hinton broth at 37°C for 18 hours, adjust turbidity to 0.5 McFarland
standard (~1.5 x 108 CFU/mL)

o Culture Candida albicans in Sabouraud dextrose broth at 35°C for 48 hours, adjust to same

turbidity standard
e Agar Plate Preparation:

o Pour Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile

Petri dishes (20 mL per plate)
o Allow to solidify at room temperature
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o Inoculate agar surfaces with standardized microbial suspensions using sterile swabs
Compound Application:

o Prepare test compounds in DMSO at concentration of 100 pg/mL

o Apply 50 pL aliquots to 6 mm sterile filter paper discs

o Place impregnated discs onto inoculated agar surfaces

o Include appropriate controls: negative control (DMSO alone) and positive control (standard
antibiotic)

Incubation and Measurement:

o Incubate bacterial plates at 37°C for 24 hours and fungal plates at 35°C for 48 hours
o Measure zones of inhibition (including disc diameter) in millimeters using precision calipers
o Perform all assays in triplicate and calculate mean values with standard deviations [1] [2]

3.1.2 Data Interpretation Guidelines

High Activity: Zone of inhibition = 15 mm

Moderate Activity: Zone of inhibition 10-14 mm

Low Activity: Zone of inhibition < 10 mm

Significant Activity: Values exceeding positive control or demonstrating broad-spectrum efficacy

Table 2: Antimicrobial Activity Profile of Selected 3-(Aminomethyl)phenol Derivatives

Compound B. subtilis M. luteus S. typhi C. albicans Activity

ID (Zone, mm) (Zone, mm) (Zone, mm) (Zone, mm) Classification

4a 16.2+0.8 158 +0.6 17.1+0.9 16.5+0.7 Broad-spectrum
[1]

3a 15.3+£05 149+£0.7 15.7+£0.6 14.8+0.9 Broad-spectrum
[1]

de 14.8+0.9 15.2+0.8 145+0.7 13.9+05 Moderate

4f

spectrum [1]

151 +0.6 14.7£0.9 15.3+0.8 14.2+0.6 Moderate
spectrum [1]
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Compound B. subtilis M. luteus S. typhi C. albicans Activity
ID (Zone, mm) (Zone, mm) (Zone, mm)  (Zone, mm) Classification
4F2AM 12.5+0.7 N/D 11.8+0.9 13.1+0.8 Selective activity

[7]

Advanced Evaluation Techniques

For hit-to-lead optimization, additional evaluation methods provide deeper insights into antimicrobial

potential:

e Minimum Inhibitory Concentration (MIC) Determination:

o Employ broth microdilution method in 96-well plates

o Test compound concentrations ranging from 0.5 to 128 pg/mL

o Include resazurin indicator for visual endpoint determination

o Record MIC as lowest concentration showing complete inhibition of visible growth

¢ Time-Kill Kinetics Assay:

o Expose microbial cultures to compounds at 1x and 4x MIC values

o Withdraw aliquots at predetermined time intervals (0, 2, 4, 8, 12, 24 hours)

o Determine viable counts by serial dilution and plating

o Plot logio CFU/mL versus time to establish bactericidal or bacteriostatic activity

Structural Characterization and Computational
Analysis

Spectroscopic Characterization Protocol

Comprehensive structural elucidation of synthesized 3-(aminomethyl)phenol derivatives employs a

multitechnique approach to verify molecular structure and assess purity [7].

4.1.1 Experimental Parameters
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NMR Spectroscopy:

o Acquire 'H NMR spectra at 400 MHz and 3C NMR spectra at 101 MHz

o Use DMSO-ds or CDCIs as solvents with TMS as internal standard (& = 0 ppm)

o Characteristic signals: phenolic OH (& 8.5-9.5 ppm), aminomethyl CHz (6 3.8-4.2 ppm),
aromatic protons (0 6.5-7.5 ppm)

FT-IR Spectroscopy:

o Record spectra using KBr pellet method (4000-400 cm~1 range)
o Identify key functional groups: O-H stretch (3200-3500 cm~?), C=N stretch (1630-1660 cm~1 for
Schiff bases), N-H stretch (3300-3500 cm™1)

Mass Spectrometry:

o Employ ESI-MS in positive ion mode for molecular weight confirmation
o Utilize HRMS (QqTOF) for precise mass determination and formula verification

UV-Vis and Fluorescence Spectroscopy:

o Record absorption spectra in DMSO (200-800 nm range)
o Obtain fluorescence emission spectra with appropriate excitation wavelengths

Computational Analysis Methodology

Density Functional Theory (DFT) calculations provide valuable insights into electronic properties and

potential bioactivity relationships [7].

4.2.1 Computational Parameters

¢ Geometry Optimization:

o Employ WB97XD functional with cc-pVDZ basis set
o Perform complete geometry optimization without symmetry constraints
o Verify true minima by frequency analysis (no imaginary frequencies)

e Electronic Property Analysis:

o Calculate Frontier Molecular Orbitals (HOMO-LUMO) to determine energy gaps and chemical
reactivity descriptors
o Generate Molecular Electrostatic Potential (MEP) maps to visualize charge distribution
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o Perform Natural Bond Orbital (NBO) analysis to examine intramolecular interactions

e Molecular Docking Studies:

o Retrieve protein structures from Protein Data Bank (e.g., microbial target enzymes)

o Prepare ligands and proteins using standard protocols (hydrogen addition, charge assignment)
o Execute docking simulations using AutoDock Vina or similar software

o Analyze binding poses and interaction patterns for structure-activity insights [7]

Therapeutic Potential and Future Perspectives

The multifaceted bioactivity profile of 3-(aminomethyl)phenol derivatives positions them as promising
scaffolds for development of therapeutic agents addressing pressing medical challenges, particularly in the

realms of infectious diseases and neurodegenerative disorders.

Multidrug-Resistant Pathogen Targeting

The escalating global threat of antimicrobial resistance necessitates development of novel anti-infective
agents with unconventional mechanisms of action. Selected 3-(aminomethyl)phenol derivatives have
demonstrated potent activity against both Gram-positive and Gram-negative bacterial strains, including
Salmonella typhi, as well as the fungal pathogen Candida albicans [1] [2]. This broad-spectrum activity,
coupled with the potential for extensive structural modification, enables lead optimization campaigns aimed
at enhancing potency, reducing toxicity, and overcoming established resistance mechanisms. The structure-
activity relationship insights gleaned from antimicrobial screening (Table 2) provide valuable guidance for

rational design of next-generation derivatives with improved pharmacological profiles.

Multifunctional Neurotherapeutic Applications

The strategic incorporation of 3-(aminomethyl)phenol motifs into multitarget-directed ligands represents
a promising approach for addressing the complex pathophysiology of neurodegenerative disorders,
particularly Alzheimer's disease (AD). Recent studies have demonstrated that hybridization of rivastigmine
fragments with appropriate antioxidant scaffolds yields compounds exhibiting dual cholinesterase

inhibition, antioxidant activity, and inhibition of AB aggregation [3]. This polypharmacological approach
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addresses multiple AD-related pathological processes simultaneously, potentially yielding enhanced

therapeutic efficacy compared to single-target agents.

Additionally, the structural similarity of certain 3-(aminomethyl)phenol derivatives to known cognitive
enhancers suggests potential applications in targeting insulin-regulated aminopeptidase (IRAP), inhibition
of which has been linked to memory enhancement [8]. The development of macrocyclic peptidomimetics
derived from angiotensin IV, which often incorporate aminomethylphenol-like motifs, has yielded potent

IRAP inhibitors with potential therapeutic applications in Alzheimer's disease and other cognitive disorders

[8].

The experimental protocols and characterization methodologies detailed in this document provide a robust
foundation for continued investigation of 3-(aminomethyl)pheneol derivatives as therapeutic agents. Future
research directions should include more comprehensive ADMET profiling, in vivo efficacy studies, and
further exploration of structure-activity relationships to fully realize the potential of this versatile chemical

scaffold.

Experimental Workflows and Signaling Pathways

The synthesis and evaluation of 3-(aminomethyl)phenol derivatives follows logical experimental workflows

that can be visualized as follows:
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Diagram 1: Comprehensive Workflow for 3-(Aminomethyl)phenol Derivative Development. This diagram

illustrates the integrated approach from synthesis through characterization to biological evaluation,

highlighting the multidisciplinary nature of pharmaceutical development.
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Diagram 2: Biological Mechanisms and Therapeutic Applications of 3-(Aminomethyl)phenol Derivatives.
This diagram illustrates the multifaceted biological activities and potential therapeutic applications of these

compounds, emphasizing their relevance for multifunctional drug development.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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